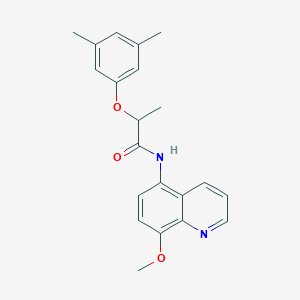
N-(4-((6-(dimethylamino)-2-methylpyrimidin-4-yl)amino)phenyl)-4-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyrimidine core substituted with dimethylamino and methyl groups, linked to a phenyl ring bearing a nitrobenzene sulfonamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through nucleophilic substitution reactions involving dimethylamino and methyl groups.
Attachment of the Phenyl Ring: The phenyl ring is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Introduction of the Nitrobenzene Sulfonamide Group: The final step involves the sulfonation of the phenyl ring followed by nitration to introduce the nitro group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can undergo reduction reactions to modify the nitro group.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products
Aminophenyl Derivatives: Reduction of the nitro group yields aminophenyl derivatives.
Substituted Sulfonamides: Nucleophilic substitution reactions yield various substituted sulfonamides.
Applications De Recherche Scientifique
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE has diverse applications in scientific research:
Medicinal Chemistry: It is explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it suitable for use in the development of advanced materials with specific electronic and optical properties.
Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-N’-(3-FLUORO-4-METHYLPHENYL)UREA: This compound shares a similar pyrimidine core but differs in the substituents on the phenyl ring.
2,4-DIAMINO-6-DIMETHYLAMINO-1,3,5-TRIAZINE: Another compound with a similar core structure but different functional groups.
Uniqueness
N-(4-{[6-(DIMETHYLAMINO)-2-METHYLPYRIMIDIN-4-YL]AMINO}PHENYL)-4-NITROBENZENE-1-SULFONAMIDE is unique due to its combination of a pyrimidine core with a nitrobenzene sulfonamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Propriétés
Formule moléculaire |
C19H20N6O4S |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C19H20N6O4S/c1-13-20-18(12-19(21-13)24(2)3)22-14-4-6-15(7-5-14)23-30(28,29)17-10-8-16(9-11-17)25(26)27/h4-12,23H,1-3H3,(H,20,21,22) |
Clé InChI |
JPHQYUSNMNZYCZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-chloro-3-methyl-N-[2-(morpholin-4-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11324714.png)
![5-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}-2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B11324729.png)

![3-[2-(4-methoxyphenyl)ethyl]-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11324743.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11324749.png)
![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11324755.png)

![3-methoxy-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]benzamide](/img/structure/B11324765.png)
![N-(4-fluorophenyl)-5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11324766.png)
![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11324792.png)
![1-[3-(4-Fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-methylpiperazine](/img/structure/B11324806.png)
![2-methyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]propanamide](/img/structure/B11324809.png)
![N-[2-(4-tert-butylphenyl)-2-(dimethylamino)ethyl]-6-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11324813.png)
![N-benzyl-1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11324816.png)
